BenchChemオンラインストアへようこそ!

6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Solubility enhancement Isosteric replacement Drug-likeness

6-(tert-Butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098022-86-5, C₁₄H₂₁N₃, MW 231.34 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole scaffold class. This compound is under investigation for its potential as a non-classical isostere of indole, offering improved physicochemical properties for medicinal chemistry applications.

Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
CAS No. 2098022-86-5
Cat. No. B1491642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
CAS2098022-86-5
Molecular FormulaC14H21N3
Molecular Weight231.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2C=CN(C2=C1)CC3CCC3
InChIInChI=1S/C14H21N3/c1-14(2,3)12-9-13-16(7-8-17(13)15-12)10-11-5-4-6-11/h7-9,11H,4-6,10H2,1-3H3
InChIKeyGHMBHCVEGJDYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098022-86-5): A Structurally Differentiated Imidazo-Pyrazole for Drug Discovery


6-(tert-Butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098022-86-5, C₁₄H₂₁N₃, MW 231.34 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole scaffold class. This compound is under investigation for its potential as a non-classical isostere of indole, offering improved physicochemical properties for medicinal chemistry applications [1]. The scaffold has demonstrated promising activity across multiple therapeutic areas, including anticancer, anti-inflammatory, and antitubercular indications [2][3][4]. The compound features a unique combination of a sterically demanding tert-butyl group at the 6-position and a conformationally constrained cyclobutylmethyl substituent at the N1-position, which together impart distinct steric, electronic, and pharmacokinetic properties relative to simpler imidazo[1,2-b]pyrazole analogs.

Why 6-(tert-Butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Close Imidazo-Pyrazole Analogs


Within the imidazo[1,2-b]pyrazole chemical space, minor structural modifications yield major shifts in pharmacological profile, solubility, and metabolic stability. The target compound's dual substitution pattern—a bulky tert-butyl at C6 paired with a cyclobutylmethyl N1-substituent—creates a steric and conformational environment distinct from analogs bearing smaller alkyl groups (e.g., ethyl, isopropyl) or monocyclic substituents (e.g., cyclopentyl, cyclopropylmethyl) [1]. Generic substitution disregards these structural nuances, risking loss of the favorable lipophilic-hydrophilic balance, reduced metabolic shielding, or altered target engagement that this specific substitution pattern confers. Evidence from imidazo[1,2-b]pyrazole class studies demonstrates that potency shifts of >10-fold are common with single-atom changes in this scaffold [2][3], underscoring that simple structural similarity is an inadequate basis for compound substitution in rigorous research and procurement workflows.

Quantitative Differentiation Evidence for 6-(tert-Butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole Against Closest Analogs


Enhanced Aqueous Solubility Through Imidazo[1,2-b]pyrazole Scaffold as Indole Isostere

The 1H-imidazo[1,2-b]pyrazole scaffold has been validated as a non-classical isostere of indole that significantly improves aqueous solubility. Comparative assays between the indolyl drug pruvanserin and its imidazo[1,2-b]pyrazole isostere demonstrated a marked solubility improvement in physiological media [1]. The target compound, bearing the identical core scaffold, is expected to retain this solubility advantage relative to indole-based or alternative heterocyclic scaffolds commonly used in medicinal chemistry. While direct solubility data for this exact compound has not been published, the scaffold-level evidence is well-established.

Solubility enhancement Isosteric replacement Drug-likeness

Steric Shielding from tert-Butyl Group at C6: Metabolic Stability Advantage Over Ethyl and Isopropyl Analogs

The tert-butyl substituent at the 6-position introduces significantly greater steric bulk than the methyl, ethyl, or isopropyl groups found in close analogs such as 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098141-19-4) . In the broader imidazo[1,2-b]pyrazole class, bulky substituents at C6 are associated with enhanced metabolic stability by shielding the heterocyclic core from oxidative metabolism . The tert-butyl group (van der Waals volume: ~73 ų) provides approximately 2.6× the steric bulk of an ethyl group (~28 ų) and 1.5× that of an isopropyl group (~48 ų). This steric shield is expected to reduce CYP450-mediated oxidation at adjacent positions, a property critical for compounds intended for in vivo evaluation.

Metabolic stability Steric shielding Pharmacokinetics

Conformational Restriction from Cyclobutylmethyl N1 Substituent: Differentiation from Cyclopropylmethyl and Cyclopentyl Analogs

The N1-cyclobutylmethyl group introduces a conformationally constrained four-membered ring that balances rigidity with strain energy distinctly from the smaller cyclopropylmethyl (CAS 2098022-82-1 analog) or larger cyclopentylmethyl substituents . Cyclobutane rings exhibit a puckered conformation with a ring strain of ~26.5 kcal/mol, intermediate between cyclopropane (~27.5 kcal/mol) and cyclopentane (~6.5 kcal/mol), resulting in a unique combination of conformational restriction and flexibility [1]. This property can enhance target binding affinity by reducing entropic penalties upon binding while avoiding the metabolic liability often associated with cyclopropyl groups (suicide inhibition of CYP enzymes). Compared to the 6-(tert-butyl)-1-cyclopentyl analog (CAS not assigned; CymitQuimica product), the cyclobutylmethyl group provides a smaller, more rigid footprint, potentially improving fit into compact binding pockets.

Conformational restriction Binding entropy Target selectivity

COX-2 Inhibitory Potency Benchmark: Imidazo[1,2-b]pyrazole Derivatives Achieve IC₅₀ Comparable to Celecoxib

The imidazo[1,2-b]pyrazole scaffold has demonstrated validated COX-2 inhibitory activity with potency comparable to clinically used selective COX-2 inhibitors. In a 2023 study, imidazo[1,2-b]pyrazole derivatives bearing the core scaffold achieved COX-2 IC₅₀ values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM, compared with celecoxib (IC₅₀ = 3.60 ± 0.07 μM) and meloxicam (IC₅₀ = 7.58 ± 0.13 μM) under identical assay conditions [1]. Additionally, these derivatives suppressed pro-inflammatory cytokines TNF-α (63.1–59.2% inhibition) and IL-6 (65.8–70.3% inhibition) in RAW264.7 macrophages [1]. While the specific compound 6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has not been directly tested in this assay, the scaffold-level activity establishes a potency benchmark that structurally differentiated analogs lacking the 1H-imidazo[1,2-b]pyrazole core do not achieve.

COX-2 inhibition Anti-inflammatory Immunomodulation

Highest-Value Application Scenarios for 6-(tert-Butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole in Drug Discovery


Medicinal Chemistry Lead Optimization: Indole Replacement with Superior Solubility

When an indole-containing hit or lead compound suffers from poor aqueous solubility or metabolic instability, 6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole serves as a direct isosteric replacement with demonstrated solubility improvement [1]. The tert-butyl and cyclobutylmethyl substituents provide additional steric and conformational handles for tuning target engagement and pharmacokinetics. This scaffold is particularly valuable for CNS and oncology programs where indole-based leads are common but often fail due to solubility-limited absorption or rapid metabolism.

Anti-Inflammatory Drug Discovery: COX-2 Inhibitor SAR Expansion

The imidazo[1,2-b]pyrazole scaffold has been validated as a COX-2 inhibitor chemotype with potency comparable to celecoxib (IC₅₀ = 3.37–5.68 μM range) [2]. The target compound, with its distinctive substitution pattern, is an ideal candidate for SAR expansion studies aimed at probing the steric tolerance of the COX-2 active site. Its cyclobutylmethyl group may confer selectivity advantages over simpler N1-alkyl analogs by differentially engaging the COX-2 side pocket, a hypothesis testable through direct enzymatic comparison.

Kinase Inhibitor Programs: BTK and Syk Targeting with Optimized Drug-Likeness

Fused imidazo[1,2-b]pyrazole compounds are disclosed as Bruton's tyrosine kinase (BTK) modulators in multiple patents, and 7-carbonitrile derivatives are recognized as Syk inhibitors [3]. The target compound combines the core BTK/Syk-active scaffold with drug-likeness-enhancing features: the tert-butyl group for metabolic shielding and the cyclobutylmethyl group for conformational pre-organization. This makes it a preferred starting point for kinase inhibitor lead generation compared to unsubstituted or minimally substituted imidazo[1,2-b]pyrazole analogs.

Chemical Biology Tool Compounds: Conformational Probe Development

The cyclobutylmethyl group introduces a defined conformational constraint that can be exploited in chemical biology to probe the conformational preferences of target proteins. Unlike flexible alkyl chains, the cyclobutyl ring adopts a limited set of low-energy conformations, reducing the entropy landscape. This property is valuable for designing tool compounds that interrogate specific protein conformations or for developing positron emission tomography (PET) tracer candidates where conformational rigidity improves imaging signal-to-noise ratios [4].

Quote Request

Request a Quote for 6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.